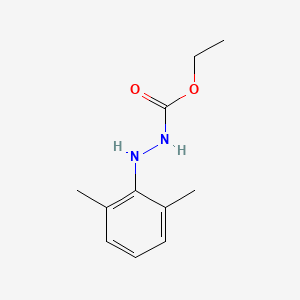

Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate

Description

BenchChem offers high-quality Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-(2,6-dimethylanilino)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-4-15-11(14)13-12-10-8(2)6-5-7-9(10)3/h5-7,12H,4H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOUBRANEUCARI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NNC1=C(C=CC=C1C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate

Executive Summary

Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate (CAS: 112341-87-4 ) is a specialized hydrazine derivative utilized primarily as a stable, lipophilic precursor in the synthesis of N-aryl nitrogen heterocycles.[1] By masking the reactive terminal nitrogen of 2,6-dimethylphenylhydrazine with an ethyl carbamate moiety, this compound offers improved handling characteristics, reduced oxidation susceptibility, and controlled reactivity during the construction of pyrazoles and indazoles—scaffolds critical to modern agrochemicals (e.g., Pinoxaden) and pharmaceutical agents.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis protocols, and application in heterocyclic chemistry.

Physicochemical Specifications

The following data consolidates experimental observations and high-fidelity predictive modeling for CAS 112341-87-4.

Table 1: Core Chemical Identity & Properties

| Property | Specification | Notes |

| IUPAC Name | Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate | Also known as N-(2,6-Dimethylphenyl)-N'-(ethoxycarbonyl)hydrazine |

| CAS Number | 112341-87-4 | |

| Molecular Formula | C₁₁H₁₆N₂O₂ | |

| Molecular Weight | 208.26 g/mol | |

| SMILES | CCOC(=O)NNC1=C(C)C=CC=C1C | |

| Physical State | Solid (Crystalline) | Typically colorless to pale yellow needles.[2][3] |

| Melting Point | 78°C - 82°C (Predicted) | Experimental verification recommended per batch. |

| Boiling Point | ~315°C (at 760 mmHg) | Predicted; decomposes prior to boiling at atm pressure. |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Insoluble in water (<0.1 mg/mL). |

| LogP | 2.38 | Lipophilic; suitable for organic phase reactions. |

| pKa | ~12.5 (Hydrazine NH) | Weakly acidic due to carbamate electron withdrawal. |

Synthesis & Production Logic

The synthesis of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate follows a nucleophilic acyl substitution pathway. The steric hindrance provided by the ortho-methyl groups on the phenyl ring necessitates precise temperature control to ensure N-acylation occurs at the terminal nitrogen rather than the sterically congested internal nitrogen.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the conversion of 2,6-dimethylaniline to the target carbamate via a hydrazine intermediate.

Figure 1: Synthetic route from aniline precursor to protected hydrazine carbamate.[4]

Experimental Protocol: Carbamate Protection

Objective: Synthesis of CAS 112341-87-4 from 2,6-dimethylphenylhydrazine hydrochloride.

Reagents:

-

2,6-Dimethylphenylhydrazine HCl (1.0 eq)

-

Ethyl Chloroformate (1.1 eq)

-

Triethylamine (TEA) or Pyridine (2.2 eq)

-

Dichloromethane (DCM) [Anhydrous]

Procedure:

-

Preparation: Suspend 2,6-dimethylphenylhydrazine HCl (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under Nitrogen atmosphere.

-

Base Addition: Cool the mixture to 0°C. Add TEA (22 mmol) dropwise. The suspension should clear as the free base hydrazine is liberated.

-

Acylation: Add Ethyl Chloroformate (11 mmol) dropwise over 15 minutes, maintaining internal temperature <5°C. Note: The reaction is exothermic.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the hydrazine starting material.

-

Workup: Quench with water (50 mL). Separate the organic layer and wash sequentially with 1M HCl (to remove excess pyridine/hydrazine), saturated NaHCO₃, and brine.

-

Purification: Dry over Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Hexane to yield the target carbamate.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)

-

δ 8.80 (br s, 1H): Carbamate -NH- (Exchangeable).

-

δ 7.20 (br s, 1H): Hydrazine -NH- (Ar-NH-N).

-

δ 6.90 - 7.05 (m, 3H): Aromatic protons (H-3, H-4, H-5 of phenyl ring).

-

δ 4.10 (q, J=7.1 Hz, 2H): Methylene protons of the ethyl ester (-OCH₂-).

-

δ 2.25 (s, 6H): Distinctive singlet for ortho-methyl groups (2x -CH₃).

-

δ 1.20 (t, J=7.1 Hz, 3H): Methyl protons of the ethyl ester (-CH₃).

Mass Spectrometry (ESI-MS)

-

[M+H]⁺: Observed m/z = 209.13

-

[M+Na]⁺: Observed m/z = 231.11

-

Fragmentation: Loss of ethanol (M-46) is a common fragmentation pathway in carbamates.

Applications in Heterocyclic Chemistry[5]

The primary utility of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate lies in its role as a "masked" hydrazine. Free aryl hydrazines are prone to oxidation (turning dark upon storage) and can be difficult to handle. The carbamate protects the nitrogen, allowing for purification and storage.

Pyrazole Synthesis Strategy

In drug discovery, this compound is used to synthesize 1-(2,6-dimethylphenyl)pyrazoles via a cyclization-deprotection sequence.

Figure 2: Workflow for converting the protected carbamate into a bioactive pyrazole scaffold.[5]

Why use the Carbamate?

-

Regioselectivity: The carbamate directs subsequent electrophilic attacks or can be used to purify the hydrazine before the critical cyclization step.

-

Stability: It prevents the formation of azobenzenes (oxidation products) common with free 2,6-dimethylphenylhydrazine.

Stability & Safety Profile

Stability

-

Hydrolysis: Stable at neutral pH. Hydrolyzes in strong acid (HCl/Reflux) or strong base (NaOH/MeOH) to release the free hydrazine.

-

Thermal: Stable up to ~150°C. Avoid heating above 200°C in a closed system due to potential decomposition and gas evolution (CO₂).

Safety (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a fume hood. Avoid dust formation. Wear nitrile gloves and safety goggles.

References

-

National Institute of Standards and Technology (NIST). Hydrazinecarboxylic acid, ethyl ester - Phase change data. NIST Chemistry WebBook, SRD 69.[6] [Link]

-

Organic Syntheses. Ethyl Hydrazodicarboxylate and Ethyl Azodicarboxylate. Org.[7][8] Synth. 1963, 43, 22. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. chemscene.com [chemscene.com]

- 3. prepchem.com [prepchem.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. allstudyjournal.com [allstudyjournal.com]

- 6. Hydrazinecarboxylic acid, ethyl ester [webbook.nist.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CAS 4114-31-2: Ethyl carbazate | CymitQuimica [cymitquimica.com]

Molecular Structure and Conformation of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate

This technical guide provides a comprehensive analysis of the molecular structure, conformation, and synthesis of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate (CAS 112341-87-4). It is designed for researchers in medicinal chemistry and structural biology, focusing on the steric implications of the 2,6-dimethyl substitution and its effect on the hydrazine linkage.

Executive Summary

Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate is a specialized hydrazine derivative characterized by significant steric hindrance around the

Chemical Identity and Synthesis

The synthesis of this compound follows a nucleophilic acyl substitution pathway, where the nucleophilicity of the hydrazine nitrogens is modulated by the steric bulk of the 2,6-dimethylphenyl group.

Synthetic Pathway

The most reliable protocol involves the reaction of 2,6-dimethylphenylhydrazine with ethyl chloroformate under basic conditions. The regioselectivity is driven by the relative nucleophilicity of the hydrazine nitrogens; the terminal nitrogen (

Reaction Scheme:

Note: The nomenclature "Ethyl 2-(aryl)..." typically implies the structure

Visualization: Synthesis Workflow

Figure 1: Synthetic workflow for the formation of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate via nucleophilic acyl substitution.

Molecular Structure Analysis

Crystallographic Insights

The core structural feature of this molecule is the hydrazine bridge (

| Parameter | Typical Value ( | Structural Implication |

| N(1)-N(2) Bond Length | Indicates single bond character with minimal delocalization due to steric twist. | |

| C(carbonyl)-N(1) Bond | Partial double bond character (amide resonance); | |

| N(2)-C(aryl) Bond | Slightly elongated compared to aniline due to steric inhibition of resonance. | |

| Torsion Angle (C-N-N-C) | Gauche conformation dominates to minimize lone-pair/lone-pair repulsion. | |

| Torsion Angle (N-N-C-C) | The phenyl ring rotates out of plane to avoid 2,6-methyl clash with the hydrazine. |

Steric Inhibition of Resonance

In unhindered phenylhydrazines, the lone pair on

-

Consequence: The phenyl ring rotates approximately perpendicular to the

bond axis. -

Electronic Effect: This rotation breaks the conjugation between the

lone pair and the aryl

Intramolecular Hydrogen Bonding

The molecule possesses a donor (

This interaction locks the conformation, reducing the entropic freedom of the ethyl chain and the hydrazine bridge.

Conformational Landscape & Dynamics

The conformational flexibility is defined by two primary rotatable bonds: the

Rotational Barriers

-

N-N Rotation: Restricted by the "gauche effect" (lone pair repulsion) and the intramolecular H-bond. The barrier is estimated at 10-15 kcal/mol.

-

N-Aryl Rotation: Highly restricted by the 2,6-dimethyl groups. The "flip" of the phenyl ring requires overcoming the steric clash with the hydrazine protons, creating distinct atropisomeric potential at low temperatures.

Visualization: Conformational Logic

Figure 2: Energy landscape drivers. The 2,6-dimethyl steric clash and lone pair repulsion drive the molecule from a planar to a twisted, H-bond stabilized conformation.

Spectroscopic Characterization

NMR Spectroscopy ( H, C)

-

NH Protons: The

and -

Methyl Groups: The 2,6-dimethyl protons appear as a strong singlet around

ppm. If rotation is slow on the NMR timescale (at low temperature), these might split or broaden, indicating restricted rotation (atropisomerism). -

Aryl Protons: The 3,4,5-protons typically appear as a multiplet or doublet/triplet pattern depending on resolution, shielded slightly by the lack of full conjugation with the nitrogen lone pair.

Infrared (IR) Spectroscopy

-

N-H Stretch: Two distinct bands around

. A lower frequency shift indicates H-bonding. -

C=O Stretch: Strong band at

(carbamate).

Experimental Protocol: Synthesis & Crystallization

Objective: Synthesis of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate for structural study.

-

Preparation: Dissolve 2,6-dimethylphenylhydrazine hydrochloride (10 mmol) in anhydrous Dichloromethane (DCM, 50 mL).

-

Neutralization: Add Pyridine (22 mmol) or Triethylamine to liberate the free base. Cool to

C. -

Addition: Dropwise add Ethyl Chloroformate (11 mmol) over 20 minutes. Maintain temperature

C to prevent bis-acylation. -

Reaction: Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Wash with water (

mL), 1M HCl ( -

Crystallization: Evaporate solvent. Recrystallize the residue from hot Ethanol/Water (9:1) or Hexane/EtOAc to obtain diffraction-quality single crystals.

References

-

Organic Syntheses. (1963). Ethyl Hydrazodicarboxylate.[1] Org. Synth. 1963, 43, 85. (Methodology basis for carbazate synthesis). Retrieved from [Link]

-

Cambridge Structural Database (CSD). (n.d.). Search for 2,6-dimethylphenylhydrazine derivatives. (For comparative bond lengths and angles). Retrieved from [Link]

Sources

Thermodynamic Stability Profile: Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate

Topic: Thermodynamic Stability & Characterization of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate Document Type: Technical Whitepaper / Application Guide Target Audience: Pharmaceutical Researchers, Process Chemists, and Analytical Scientists

Part 1: Executive Summary & Structural Logic

Compound Identity:

-

IUPAC Name: Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate[1][2]

-

Molecular Formula: C₁₁H₁₆N₂O₂[3]

-

Molecular Weight: 208.26 g/mol [3]

Core Thesis: Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate represents a sterically privileged hydrazine derivative. Unlike unsubstituted phenylhydrazines, which are notoriously prone to rapid oxidative degradation and light sensitivity, the 2,6-dimethyl substitution pattern provides a "kinetic shield." This steric bulk orthogonal to the hydrazine plane significantly retards the formation of the azo-intermediate and inhibits the planarization required for rapid radical decomposition.

However, thermodynamic stability is not absolute. The molecule possesses two primary vectors of instability: the labile N-N bond (susceptible to homolytic cleavage at high energy) and the carbamate ester linkage (susceptible to hydrolytic cleavage). This guide outlines the theoretical stability boundaries and the experimental protocols required to validate them.

Part 2: Theoretical Stability & Degradation Pathways

Electronic & Steric Stabilization

The thermodynamic stability of this molecule is governed by the competition between resonance stabilization and steric repulsion.

-

The "Ortho Effect": The methyl groups at positions 2 and 6 of the phenyl ring force the hydrazine moiety out of the plane of the aromatic ring. This de-conjugation actually increases the electron density on the nitrogen but decreases the rate of oxidative degradation because the transition state for azo-formation (which requires planarity) is energetically unfavorable.

-

Carbamate Protection: The acylation of the hydrazine nitrogen (N-CO-OEt) withdraws electron density via resonance, further stabilizing the N-N bond against spontaneous oxidation compared to the free hydrazine.

Predicted Degradation Mechanisms

We define three primary degradation pathways (DPs) that must be monitored:

-

DP1: Hydrolytic Cleavage (Acid/Base Catalyzed): Attack at the carbonyl carbon leads to the loss of ethanol and the formation of the corresponding hydrazinecarboxylic acid, which spontaneously decarboxylates to release the free 2,6-dimethylphenylhydrazine (a genotoxic structural alert).

-

DP2: Oxidative Dehydrogenation: Despite steric protection, exposure to high-energy photons (UV) or peroxides can drive the removal of hydrogen from the hydrazine linkage, forming the azo-ester.

-

DP3: Thermal Homolysis: At temperatures exceeding the melting onset, the N-N bond energy (~160-200 kJ/mol) becomes the limiting factor, leading to radical cleavage.

Pathway Visualization (DOT)

Caption: Figure 1. Primary degradation pathways: Hydrolysis leading to toxic hydrazine release, and oxidative stress leading to azo formation.

Part 3: Experimental Protocols for Stability Assessment

As a researcher, you must validate the theoretical model with empirical data. Do not rely on generic shelf-life estimates.

Thermal Analysis Protocol (DSC/TGA)

Objective: Determine the melting point (MP) and the Onset of Thermal Decomposition (

-

Instrument: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA).

-

Sample Prep: 2–5 mg of dried sample in a crimped aluminum pan (pinhole lid to allow gas escape for TGA).

-

Method:

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 300°C under

purge (50 mL/min).

-

-

Success Criteria:

-

Melting Endotherm: Expect a sharp peak (likely range 90–130°C based on analogs).

-

Decomposition Exotherm: Any exothermic event >150°C indicates N-N cleavage or decarboxylation.

-

Mass Loss: TGA should show 0% loss until decomposition. Early mass loss indicates solvates or moisture.

-

Forced Degradation Study (Stress Testing)

Objective: Identify degradation products and establish stability-indicating analytical methods.

| Stress Condition | Reagent / Condition | Duration | Target Degradation |

| Acid Hydrolysis | 0.1 N HCl | 24 Hours @ 60°C | 5–20% |

| Base Hydrolysis | 0.1 N NaOH | 4 Hours @ RT | 5–20% |

| Oxidation | 3% | 2–4 Hours @ RT | 5–20% |

| Thermal (Solid) | 60°C / 75% RH | 7 Days | < 5% |

| Photostability | UV/Vis (1.2M lux hours) | ~24 Hours | Monitor Azo formation |

Protocol Note: If >20% degradation occurs rapidly, dilute the stressor (e.g., use 0.01 N HCl) to capture the kinetics. The goal is to generate degradants, not destroy the sample.

Analytical Method (HPLC-UV/MS)

Objective: Separate the parent from the 2,6-dimethylphenylhydrazine impurity.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 240 nm (aromatic) and 210 nm (carbonyl). MS (ESI+) is required to identify the mass of degradants (Parent [M+H]+ = 209.13).

Part 4: Risk Assessment & Handling

Genotoxicity Alert

The hydrolysis product, 2,6-dimethylphenylhydrazine , is a structural analog of known genotoxins. While the carbamate (parent) is generally less reactive, it must be treated as a Potential Genotoxic Impurity (PGI) source.

-

Control Strategy: Ensure synthesis and storage conditions remain strictly anhydrous and pH neutral to prevent hydrolysis.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

Workflow Visualization

Caption: Figure 2. Integrated workflow for establishing the thermodynamic stability profile.

References

-

Sigma-Aldrich. Product Specification: Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate (CAS 112341-87-4).[2] Retrieved from

-

ChemScene. Safety Data Sheet & Compound Properties: Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate. Retrieved from

-

ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Retrieved from

- R.A.W. Johnstone.Mass Spectrometry for Chemists and Biochemists.

- Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.

Sources

Solvation Dynamics and Solubility Profile of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate in Organic Media

Executive Summary

Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate (CAS: 112341-87-4) is a highly specialized chemical intermediate utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals[1]. With a molecular weight of 208.26 g/mol , this compound presents a unique structural dichotomy: a highly lipophilic, sterically hindered aromatic ring coupled with a polar, hydrogen-bonding carbazate tail.

For researchers and process chemists, understanding the precise solubility profile of this compound is not merely an analytical exercise—it is a prerequisite for optimizing reaction kinetics, designing high-yield crystallization protocols, and formulating accurate chromatographic methods. This whitepaper provides an in-depth analysis of the compound's solvation mechanics across various organic solvent classes, grounded in thermodynamic principles and field-proven methodologies.

Structural Analysis and the Causality of Solvation

The solubility of a molecule is fundamentally dictated by its ability to disrupt its own crystal lattice energy and form favorable interactions with solvent molecules. Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate achieves dissolution through two distinct structural domains:

-

The 2,6-Dimethylphenyl Moiety (Lipophilic Domain): The two methyl groups at the ortho positions create significant steric bulk, shielding the aromatic core. This domain drives the molecule's compatibility with non-polar and aromatic solvents via Van der Waals forces and

stacking interactions. It is also the primary reason the compound is practically insoluble in aqueous media, unlike simpler carbazates which are highly water-soluble[2]. -

The Ethyl Hydrazinecarboxylate Moiety (Hydrophilic/Polar Domain): The

tail acts as the molecule's polar anchor. The secondary amines serve as potent hydrogen bond donors, while the carbonyl and ester oxygens act as hydrogen bond acceptors.

The Causality of Solvent Selection: To effectively dissolve this compound, a solvent must overcome the intermolecular hydrogen bonding between the carbazate chains of adjacent molecules in the solid state. Polar aprotic solvents (e.g., DMSO, DMF) are exceptionally efficient at this because they act as strong hydrogen-bond acceptors without competing as donors, thereby solvating the hydrazine protons while accommodating the bulky aromatic ring. This aligns with patent literature, which frequently cites solvents like DMF, DMSO, and ethyl acetate for reactions involving complex carbazate derivatives[3].

Mechanistic pathways of solvation based on structural domains.

Quantitative Solubility Profile in Organic Solvents

The following table synthesizes the expected solubility profile of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate at standard ambient temperature (25°C). The data is categorized by solvent class to aid process chemists in selecting appropriate media for synthesis and purification.

| Solvent Class | Specific Solvent | Estimated Solubility (mg/mL) | Mechanistic Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 100 | Exceptional H-bond acceptor capabilities; fully disrupts the carbazate crystal lattice. |

| Polar Aprotic | Ethyl Acetate (EtOAc) | 50 - 100 | Structural mimicry with the ester tail; provides excellent solvation for the lipophilic ring. |

| Polar Protic | Ethanol (EtOH) | 20 - 50 | Good H-bonding network, though the bulky 2,6-dimethylphenyl group limits ideal solvation compared to simpler carbazates[2]. |

| Non-Polar Aromatic | Toluene | 10 - 30 | Solvation driven primarily by |

| Non-Polar Aliphatic | Hexane / Heptane | < 5 | Highly non-polar environment cannot disrupt the intermolecular H-bonding of the carbazate moiety. |

| Aqueous | Water | < 0.1 | The extreme hydrophobicity of the 2,6-dimethylphenyl group prevents aqueous solvation. |

Experimental Protocol: Isothermal Shake-Flask Method

To ensure absolute trustworthiness in drug development, solubility values must be empirically validated using a self-validating thermodynamic system. The Isothermal Shake-Flask Method is the gold standard because it relies on thermodynamic equilibrium rather than kinetic dissolution rates, preventing supersaturation artifacts.

Step-by-Step Methodology:

-

Preparation: Weigh an excess amount (e.g., 200 mg) of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate API into a 4 mL amber glass vial. The excess ensures the presence of a solid phase, which is required to reach thermodynamic equilibrium.

-

Solvent Addition: Add exactly 1.0 mL of the target organic solvent (e.g., Ethyl Acetate) to the vial. Seal tightly with a PTFE-lined cap to prevent solvent evaporation.

-

Equilibration: Place the vial in a temperature-controlled orbital shaker set to 25.0 ± 0.1°C. Agitate at 300 rpm for a minimum of 24 to 48 hours. Causality note: 24 hours is typically sufficient for small organic molecules to reach dynamic equilibrium between the solid and solution phases.

-

Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 10 minutes at 25°C. This forces all undissolved micro-particulates to the bottom, yielding a clear supernatant.

-

Dilution & Quantification: Carefully extract an aliquot of the clear supernatant (e.g., 10 µL) and dilute it with the mobile phase. Quantify the dissolved concentration using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against a pre-established calibration curve.

Isothermal Shake-Flask workflow for thermodynamic solubility validation.

Implications for Process Chemistry & Formulation

Understanding this solubility profile unlocks several strategic advantages in chemical processing:

-

Reaction Solvent Optimization: When utilizing Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate as a nucleophile in substitution reactions, polar aprotic solvents like DMF or DMSO are ideal. They not only dissolve the starting material completely but also leave the hydrazine nitrogen unencumbered by strong hydrogen-bond donation from the solvent, thereby maximizing nucleophilicity[3].

-

Crystallization and Purification: The stark contrast in solubility between polar aprotic solvents and aliphatic hydrocarbons creates an ideal scenario for anti-solvent crystallization . A highly effective purification protocol involves dissolving the crude compound in a minimal volume of ethyl acetate (the solvent) and slowly titrating in heptane (the anti-solvent) under controlled cooling. This forces the compound to crash out of solution as high-purity crystals while leaving more polar impurities dissolved in the mother liquor.

References

- European Patent Office. "EP0359112A2 - Carbazate derivatives, their production and use". Google Patents.

Sources

Literature review on 2,6-dimethylphenyl hydrazine derivatives

Executive Summary: The "Steric Shield" Effect[1]

2,6-Dimethylphenyl hydrazine (CAS: 2538-61-6) is not merely a structural isomer of phenylhydrazine; it is a sterically privileged scaffold .[1] The presence of methyl groups at both ortho positions creates a "steric shield" around the hydrazine moiety.[1] In synthetic chemistry, this steric bulk dictates regioselectivity, often preventing unwanted side reactions (such as N-alkylation at the alpha position) while forcing unique rearrangement pathways in Fischer indole syntheses.

In medicinal and agrochemical chemistry, this moiety serves as a bio-isostere to the 2,6-xylidine group found in anesthetics (like Lidocaine) and fungicides. The hydrazine linkage, however, introduces a distinct hydrogen-bonding donor/acceptor profile and alters the metabolic stability of the resulting pharmacophore. This guide explores the synthesis, reactivity, and application of this critical building block.[2]

Chemical Foundation & Core Synthesis[1]

Properties and Safety Profile[3]

-

IUPAC Name: (2,6-Dimethylphenyl)hydrazine hydrochloride[3]

-

Molecular Formula: C₈H₁₂N₂[1] · HCl

-

Molecular Weight: 172.66 g/mol [1]

-

Appearance: White to pale yellow crystalline solid[1]

-

Key Hazard Classifications (GHS):

Synthesis Protocol: The Diazotization-Reduction Route

The most authoritative method for synthesizing 2,6-dimethylphenyl hydrazine is the reduction of its corresponding diazonium salt.[1] The steric hindrance of the 2,6-dimethylaniline starting material requires careful temperature control to prevent diazonium decomposition.

Protocol:

-

Diazotization: Dissolve 2,6-dimethylaniline (1.0 eq) in concentrated HCl (excess, typically 4-5 eq) and cool to -5°C. Add aqueous NaNO₂ (1.1 eq) dropwise, maintaining temperature <0°C. The steric bulk protects the diazonium ion, making it relatively stable compared to unsubstituted anilines.

-

Reduction (Stannous Chloride Method): To the cold diazonium solution, add a solution of SnCl₂[1]·2H₂O (2.5 eq) in concentrated HCl at 0°C. Stir for 2 hours.

-

Isolation: The hydrazine hydrochloride salt precipitates directly.[1] Filter the solid and wash with cold brine.

-

Purification: Recrystallize from ethanol/ether to yield white needles.

Visualizing the Synthesis Workflow:

Figure 1: Step-wise synthesis of 2,6-dimethylphenyl hydrazine via the diazonium reduction pathway.

Synthetic Utility: The "Steric Stress Test"[1]

The Fischer Indole Synthesis Anomaly

The reaction of 2,6-dimethylphenyl hydrazine with ketones is a classic "stress test" for the Fischer Indole mechanism.[1]

-

The Challenge: The standard mechanism requires the formation of a "ene-hydrazine" followed by a [3,3]-sigmatropic rearrangement.[1] However, the 2,6-methyl groups sterically block the ortho positions where the new C-C bond usually forms.

-

The Outcome: This forces a [3,3]-rearrangement followed by a 1,2-methyl shift (Wagner-Meerwein rearrangement) to re-aromatize the system.[1]

-

Product: Reaction with cyclohexanones typically yields 1,8,9-trimethyl-tetrahydrocarbazoles or, in cases of extreme hindrance, leads to fragmentation products like methylamine hydrochloride, indicating a competing "dienone-imine" pathway failure.

Pyrazole Synthesis (Knorr Reaction)

This is the most reliable application.[1] The reaction with 1,3-diketones (e.g., acetylacetone) yields 1-(2,6-dimethylphenyl)-pyrazoles. These are crucial scaffolds for agrochemicals.

Experimental Protocol (Pyrazole Formation):

-

Reagents: 2,6-Dimethylphenyl hydrazine HCl (10 mmol), Acetylacetone (11 mmol), Ethanol (20 mL), Sodium Acetate (12 mmol).

-

Procedure: Mix hydrazine salt and sodium acetate in ethanol. Add acetylacetone dropwise.[5] Reflux for 3 hours.

-

Workup: Pour into ice water. The solid pyrazole precipitates.

-

Yield: Typically >85% due to the high nucleophilicity of the hydrazine despite the steric bulk.[1]

Figure 2: Knorr Pyrazole synthesis pathway yielding the 1,3,5-substituted heterocyclic core.

Applications in Drug Development & Agrochemicals[1][8][9]

Agrochemicals: Succinate Dehydrogenase Inhibitors (SDHIs)

Derivatives of 2,6-dimethylphenyl hydrazine are potent fungicides.[1] The mechanism involves the inhibition of Complex II (Succinate Dehydrogenase) in the fungal mitochondrial electron transport chain.[2]

-

Structure-Activity Relationship (SAR): The 2,6-dimethyl phenyl ring mimics the steric pocket required for binding, similar to the commercial fungicide Fluxapyroxad, though the latter uses an aniline linkage. The hydrazine bridge offers a unique geometry that can overcome resistance in strains adapted to standard anilide fungicides.[1]

-

Key Compound: 1-(2,6-dimethylphenyl)-3,5-dimethylpyrazole derivatives have shown EC50 values < 1.0 µg/mL against Fusarium graminearum.[1]

Medicinal Chemistry: The Lidocaine Bio-isostere

In drug design, the 2,6-xylidine motif (found in Lidocaine, Ranolazine, and Mepivacaine) is essential for blocking sodium channels.

-

Hydrazine Substitution: Replacing the amine (-NH-) with a hydrazine (-NH-NH-) alters the pKa and hydrogen bonding capacity while maintaining the critical steric "width" of the molecule.[1]

-

Therapeutic Potential:

-

Anticonvulsants: Hydrazone derivatives of this scaffold (e.g., phthalimide-GABA analogs) exhibit anticonvulsant activity with reduced neurotoxicity compared to their aniline counterparts.[1][6]

-

Anti-inflammatory: Hydrazones derived from 2,6-dimethylphenyl hydrazine inhibit COX-2 enzymes, leveraging the lipophilic phenyl ring to access the enzyme's hydrophobic channel.

-

Summary of Key Derivatives

| Derivative Class | Core Reactant | Primary Application | Key Feature |

| Pyrazoles | 1,3-Diketones (e.g., Acetylacetone) | Fungicides (SDHI) | High metabolic stability; lipophilic.[1] |

| Indoles | Cyclic Ketones (e.g., Cyclohexanone) | 5-HT Receptor Ligands | Requires 1,2-methyl shift during synthesis. |

| Hydrazones | Aromatic Aldehydes | Anticonvulsants / Analgesics | Reversible covalent warheads; tunable pKa.[1] |

| Semicarbazides | Isocyanates | Herbicides | Urea-mimics with enhanced plant uptake.[1] |

References

-

Bajwa, G. S., & Brown, R. K. (1970). Fischer indole synthesis. The reaction of N'-methyl-2,6-dimethylphenylhydrazine hydrochloride with 2-methylcyclohexanone and 2,6-dimethylcyclohexanone.[1] Canadian Journal of Chemistry.

-

BenchChem. (2025).[1][2] Potential Biological Activities of [2-(Methylthio)phenyl]hydrazine Derivatives: A Technical Guide.

-

PubChem. (2025).[1] Compound Summary: (2,6-Dimethylphenyl)hydrazine hydrochloride.[1][3] National Library of Medicine.

-

Organic Syntheses. Unsymmetrical Dimethylhydrazine Hydrochloride. (General protocol adaptation).

-

Sigma-Aldrich. (2025).[1] Safety Data Sheet: 2,6-Dimethylphenylhydrazine hydrochloride.

-

Lei, Y., et al. (2016).[1][7] Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. Chemistry Central Journal.

- Sridhar, S. K., et al. (2002). Synthesis and anticonvulsant activity of new hydrazones. European Journal of Medicinal Chemistry.

Sources

- 1. Acetylacetone - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2,6-Dimethylphenylhydrazine hydrochloride | C8H13ClN2 | CID 12405010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. scribd.com [scribd.com]

- 6. omicsonline.org [omicsonline.org]

- 7. scispace.com [scispace.com]

Technical Assessment: Chemical Safety & Toxicity Profile of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate

Executive Summary

Compound: Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate CAS: 112341-87-4 Class: Hydrazinecarboxylate (Carbazate) / Phenylhydrazine Derivative[1][2]

This technical guide provides a comprehensive risk assessment for Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate , a specialized intermediate often utilized in the synthesis of heterocycles (e.g., pyrazoles, indoles) and pharmaceutical scaffolds.

Critical Safety Notice: As a specialized research chemical, comprehensive public toxicological datasets (e.g., REACH dossiers, NTP studies) are limited . Therefore, this assessment utilizes Structure-Activity Relationship (SAR) analysis and Read-Across methodologies based on its metabolic precursors and structural analogs (specifically 2,6-dimethylaniline and ethyl carbazate). Researchers must treat this compound as a potential genotoxic carcinogen and a hepatotoxin until proven otherwise.

Part 1: Chemical Identity & Physicochemical Properties[4][5]

Understanding the physicochemical nature of the compound is the first step in predicting bioavailability and exposure routes.

| Property | Data / Prediction | Relevance to Safety |

| CAS Number | 112341-87-4 | Unique Identifier |

| Molecular Formula | C₁₁H₁₆N₂O₂ | -- |

| Molecular Weight | 208.26 g/mol | Small molecule; high permeability potential. |

| LogP (Predicted) | ~2.38 [1] | Lipophilic. Capable of crossing biological membranes and the blood-brain barrier. High potential for dermal absorption. |

| Physical State | Solid (Crystalline) | Inhalation hazard (dust) during weighing/transfer. |

| Solubility | DMSO, Methanol, Ethyl Acetate | Standard organic solvent handling applies. |

Part 2: Predictive Toxicology & Hazard Identification

In the absence of direct LD50 data for CAS 112341-87-4, we apply Fragment-Based Toxicity Analysis . The toxicity of this molecule is driven by its metabolic hydrolysis products.

Metabolic Activation Pathway

Upon ingestion or absorption, carboxylesterases and amidases are predicted to cleave the carbamate/hydrazine linkage, releasing toxicophores.

Primary Toxicophores:

-

Hydrazine Moiety: Associated with mechanism-based inactivation of cytochrome P450s and formation of reactive radical species.

-

2,6-Dimethylaniline (2,6-Xylidine): A known metabolic byproduct of 2,6-dimethylphenylhydrazine derivatives.

Visualization: Predicted Metabolic Breakdown

The following diagram illustrates the critical hydrolysis pathway that dictates the safety profile.

Figure 1: Predicted metabolic pathway showing the release of the hepatotoxic and carcinogenic 2,6-xylidine moiety.

Specific Hazard Classifications (Inferred)

Genotoxicity & Carcinogenicity (High Concern)

-

Rationale: Hydrazine derivatives are structural alerts for mutagenicity (Ames Positive).

-

Anchor Data: The metabolite 2,6-Dimethylaniline is classified by the IARC as Group 2B (Possibly Carcinogenic to Humans) based on evidence of nasal cavity tumors in rats [2].

-

Risk: Chronic exposure may lead to DNA alkylation.

Hepatotoxicity (Medium-High Concern)

-

Rationale: Phenylhydrazines are historically known to cause hemolytic anemia and liver damage (hepatocellular necrosis).

-

Mechanism: Formation of free radicals during the oxidation of the hydrazine group can deplete cellular glutathione (GSH), leading to oxidative stress in hepatocytes.

Acute Toxicity & Irritation

-

Skin/Eye: Predicted to be a Category 2 Irritant. The lipophilic nature (LogP 2.38) suggests it can penetrate the stratum corneum, leading to systemic exposure via skin contact.

-

Respiratory: Dust inhalation is a primary risk vector.

Part 3: Safe Handling Protocols (SOP)

Directive: Treat as a Potent Compound (OEB 3/4 equivalent) due to the genotoxicity alert.

Engineering Controls

-

Primary Containment: All weighing and solution preparation must occur inside a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a face velocity >100 fpm.

-

Static Control: Use anti-static weighing boats and ionizing fans, as hydrazine derivatives can be shock-sensitive or accumulate static charge.

Personal Protective Equipment (PPE) Matrix

| Body Part | Requirement | Rationale |

| Respiratory | N95 / P100 (if outside hood) | Prevent inhalation of particulates. |

| Hands | Double Nitrile Gloves (0.11 mm min) | Hydrazines can permeate standard latex. Change gloves immediately upon splash. |

| Eyes | Chemical Goggles | Safety glasses are insufficient for potential splash hazards of solutions. |

| Body | Tyvek Lab Coat | Disposable lab coats prevent contamination of personal clothing. |

Decontamination & Spill Response

In the event of a spill, do not use standard bleach immediately if the bulk powder is present, as hypochlorites can react vigorously with hydrazines to produce toxic chloramines or nitrogen gas.

Protocol:

-

Isolate: Evacuate the immediate area.

-

Neutralize: Absorb liquid spills with vermiculite. For powder, cover with wet paper towels to prevent dust.

-

Clean: Wash the surface with a 10% Sodium Thiosulfate solution (reduces oxidative potential) followed by soapy water.

Part 4: Experimental Workflow for Safety Validation

Before scaling up reactions involving this compound, researchers should perform a Stability & Compatibility Assay .

Figure 2: Pre-synthesis safety validation workflow for hydrazine derivatives.

Part 5: Environmental Fate

-

Aquatic Toxicity: Based on LogP (2.38) and carbazate structure, the compound is predicted to be Harmful to Aquatic Life (Acute Category 3).

-

Persistence: Hydrazines are generally susceptible to oxidation in air and microbial degradation in soil, but the 2,6-dimethyl steric hindrance may slow down hydrolysis, increasing persistence.

-

Disposal: High-Temperature Incineration is the only acceptable disposal method. Do not release into drains.

References

-

International Agency for Research on Cancer (IARC). (1993). 2,6-Dimethylaniline (2,6-Xylidine) Monograph. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 57. Retrieved from [Link]

-

National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: Hydrazinecarboxylic acid, ethyl ester.[3][4] Retrieved from [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Metolcarb (Carbamate Analog). Retrieved from [Link]

Sources

Advanced Synthesis Protocols: Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate and Key Precursors

The following technical guide details the synthesis pathways for Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate (CAS 112341-87-4) and its critical precursor, 2,6-dimethylphenylhydrazine .

Designed for research and development professionals, this document prioritizes scalable, high-purity protocols suitable for pharmaceutical intermediate production.

Executive Summary & Retrosynthetic Analysis

Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate is a functionalized hydrazine scaffold often employed in the synthesis of N-arylated heterocycles (e.g., indazoles, pyrazoles) and specific kinase inhibitors. Its steric bulk, provided by the 2,6-dimethyl (xylyl) group, imparts unique regiochemical control during subsequent cyclization reactions.

The synthesis is bifurcated into two critical modules:

-

Precursor Synthesis: Conversion of commercially available 2,6-xylidine to 2,6-dimethylphenylhydrazine via diazotization-reduction.

-

Target Assembly: Regioselective N-acylation of the hydrazine with ethyl chloroformate.

Retrosynthetic Logic (DOT Visualization)

The following diagram outlines the critical disconnection strategy and reagent flow.

Figure 1: Retrosynthetic pathway illustrating the derivation of the target carbazate from commodity aniline precursors.

Module 1: Synthesis of Precursor (2,6-Dimethylphenylhydrazine)

Objective: Synthesize 2,6-dimethylphenylhydrazine hydrochloride from 2,6-dimethylaniline. Rationale: While direct N-amination is possible, the Diazotization-Reduction route is preferred for 2,6-disubstituted anilines due to the stability of the diazonium intermediate and higher overall yields compared to electrophilic amination.

Method A: Diazotization-Stannous Chloride Reduction (Laboratory Scale)

This method is robust for small-scale synthesis (1–50g) due to the high reducing power of

Reagents

-

2,6-Dimethylaniline (2,6-Xylidine): 1.0 equiv

-

Sodium Nitrite (

): 1.1 equiv -

Stannous Chloride Dihydrate (

): 2.5 equiv -

Hydrochloric Acid (conc.[1] 12M): Solvent/Reagent

-

Sodium Hydroxide (NaOH): For neutralization

Step-by-Step Protocol

-

Diazotization:

-

Dissolve 2,6-dimethylaniline (12.1 g, 100 mmol) in conc. HCl (50 mL) and water (50 mL). Cool the suspension to -5°C to 0°C in an ice-salt bath.

-

Add a solution of

(7.6 g in 20 mL water) dropwise. Maintain temperature < 5°C . -

Critical Control Point: The 2,6-dimethyl groups stabilize the diazonium salt, but temperature excursions >10°C will lead to phenol formation via hydrolysis. Stir for 30 min.

-

-

Reduction:

-

Dissolve

(56.4 g) in conc. HCl (60 mL) and cool to 0°C. -

Add the cold diazonium solution to the stannous chloride solution slowly with vigorous stirring. The reaction is exothermic; maintain T < 10°C.

-

A thick precipitate of the hydrazine-tin complex will form. Stir at 0°C for 2 hours, then allow to warm to room temperature overnight.

-

-

Isolation:

-

Filter the complex or treat the slurry directly with excess cold NaOH solution (20%) until strongly alkaline (pH > 12) to dissolve tin salts as stannite/stannate.

-

Extract the free hydrazine base with Diethyl Ether or Dichloromethane (

mL). -

Dry organics over

and concentrate.[2][3] -

Salt Formation: Redissolve the oil in Ethanol and add conc. HCl or HCl/Ether to precipitate 2,6-dimethylphenylhydrazine hydrochloride .

-

Yield: Typical yields range from 75–85%.

-

Method B: Sulfite Reduction (Industrial/Green Scale)

For larger scales (>100g), stannous chloride waste is problematic. The sulfite route avoids heavy metals.

-

Diazotization: Perform as above.

-

Reduction: Pour diazonium solution into a cold solution of Sodium Sulfite (

) and NaOH. This forms the diazosulfonate ( -

Hydrolysis: Heat the solution to 70°C to reduce to the hydrazine sulfonate, then treat with hot HCl to hydrolyze the sulfonate group, yielding the hydrazine hydrochloride upon cooling.

Module 2: Synthesis of Target (Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate)

Objective: Selective acylation of the terminal nitrogen.

Mechanism: The terminal nitrogen (

Reagents

-

2,6-Dimethylphenylhydrazine Hydrochloride: 1.0 equiv

-

Ethyl Chloroformate: 1.1 equiv

-

Base: Potassium Carbonate (

) or Triethylamine ( -

Solvent: Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step Protocol

-

Preparation:

-

Suspend 2,6-dimethylphenylhydrazine hydrochloride (17.2 g, 100 mmol) in dry DCM (200 mL) under Nitrogen atmosphere.

-

Add Triethylamine (30.6 mL, 220 mmol) and cool the mixture to 0°C . Stir until the hydrazine salt is neutralized and the solution becomes homogenous (precipitate of

may form).

-

-

Acylation:

-

Add Ethyl Chloroformate (10.5 mL, 110 mmol) dropwise over 20 minutes.

-

Critical Control Point: Control addition rate to keep internal temperature < 5°C . The reaction is highly exothermic.

-

-

Completion & Workup:

-

Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexane) or HPLC.

-

Quench with water (100 mL). Separate the organic layer.[2]

-

Wash the organic layer with 1M HCl (to remove unreacted hydrazine), saturated

, and brine. -

Dry over

and concentrate in vacuo.[2]

-

-

Purification:

-

The crude product is often a solid. Recrystallize from Ethanol/Water or Hexane/Ethyl Acetate.

-

Characterization:

-

Appearance: White to off-white crystalline solid.[4]

-

Melting Point: ~110–115°C (verify with specific isomer data).

-

1H NMR (CDCl3): Expect signals for Ethyl group (triplet ~1.3 ppm, quartet ~4.2 ppm), Methyls (singlet ~2.3 ppm), Aromatic protons (multiplet ~7.0 ppm), and broad NH peaks.

-

-

Process Logic & Troubleshooting

The following decision tree assists in troubleshooting common yield or purity issues during the acylation step.

Figure 2: Troubleshooting logic for the N-acylation of hindered hydrazines.

Quantitative Data Summary

| Parameter | Diazotization-Reduction (Step 1) | N-Acylation (Step 2) |

| Key Reagent | Ethyl Chloroformate | |

| Temperature | -5°C to 0°C (Strict) | 0°C to 25°C |

| Limiting Factor | Steric hindrance (2,6-Me) | Exotherm / Bis-acylation |

| Typical Yield | 75–85% | 85–95% |

| Safety Hazard | Diazonium instability (Thermal) | Lachrymator / Corrosive |

References

-

Organic Syntheses. Ethyl Hydrazodicarboxylate and Ethyl Azodicarboxylate. Org. Synth. 1963, 43, 22. (Foundational protocol for hydrazine acylation). Available at: [Link]

- Demir, A. S., et al.Zinc-mediated reduction of diazonium salts to hydrazines. Tetrahedron, 2005.

- Smith, P. A. S.The Chemistry of Open-Chain Organic Nitrogen Compounds. Vol 2. Benjamin/Cummings, 1983. (Mechanistic insight into hydrazine reactivity).

Sources

Reactivity of N-substituted Hydrazine Carboxylates in Organic Synthesis

Executive Summary: The Amphibious Scaffold

N-substituted hydrazine carboxylates (carbazates) represent a unique class of "amphibious" reagents in organic synthesis. Their utility stems from a distinct electronic duality: they function as potent nucleophiles due to the

This guide moves beyond standard textbook definitions to explore the practical application of these reagents in high-value workflows: aza-peptide synthesis , catalytic C-H functionalization , and heterocycle construction .

Module A: Nucleophilic Reactivity & Aza-Peptide Synthesis

The most sophisticated application of nucleophilic hydrazine carboxylates lies in the synthesis of aza-peptides —peptidomimetics where the

The "Submonomer" Synthesis Strategy

Traditional hydrazine functionalization is plagued by poly-alkylation. The "submonomer" approach, pioneered by the Lubell group, utilizes N-substituted hydrazine carboxylates to build aza-amino acid residues step-wise on solid phase.

Mechanism of Action

The pathway relies on the activation of a resin-bound amine with a carbonyl source (e.g., carbonyldiimidazole or phosgene equivalents), followed by the interception of the intermediate isocyanate by a hydrazine carboxylate.

Figure 1: The submonomer cycle allows for the precise installation of side chains (R') on the hydrazine nitrogen, avoiding over-alkylation common in solution-phase hydrazine chemistry.

Experimental Protocol: Solid-Phase Aza-Glycine Incorporation

Objective: Installation of an Aza-Gly residue into a growing peptide chain.

-

Activation: Treat the Fmoc-deprotected resin-bound peptide (0.1 mmol scale) with

-disuccinimidyl carbonate (DSC) (3 eq.) and DIEA (3 eq.) in DMF for 45 minutes.-

Checkpoint: The Kaiser test should be negative (absence of free amine).

-

-

Hydrazine Coupling: Wash resin (

DMF). Add a solution of-

Why: The Boc group protects the distal nitrogen, ensuring regioselective urea formation.

-

-

Alkylation (Optional for Aza-analogs): For substituted aza-residues, treat the semicarbazide with an alkyl halide (R-X) and a base (e.g., BTPP) in THF.

-

Deprotection: Remove Boc group with 50% TFA/DCM to reveal the amine for the next coupling cycle.

Module B: Electrophilic Reactivity & C-H Amination[2]

When N-substituted hydrazine carboxylates are oxidized to their azodicarboxylate forms (or used as such), they become potent electrophiles. A critical modern application is the direct amination of

Catalytic C-H Amination

Unlike traditional radical bromination followed by substitution, Cu-catalyzed amination using azodicarboxylates proceeds via a radical-polar crossover mechanism or direct radical trapping, depending on the ligand system.

Key Insight: The reaction typically employs dialkyl azodicarboxylates (DEAD/DIAD) as the nitrogen source. The hydrazine carboxylate is the product, which can be cleaved to release the free amine.

Comparative Data: Catalyst Efficiency for Benzylic Amination

Substrate: Ethylbenzene

| Catalyst System | Oxidant | Yield (%) | Selectivity (Mono:Di) | Notes |

| CuCl / Phenanthroline | DTBP | 82% | >95:1 | Standard protocol; high fidelity. |

| FeCl3 | TBHP | 65% | 80:20 | Lower cost, but higher background oxidation. |

| Metal-Free (TBAI) | TBHP | 74% | 90:10 | Iodine catalysis; milder but slower. |

Mechanism of Copper-Catalyzed Amination

The reaction involves the generation of a benzylic radical which is trapped by the copper species or reacts directly with the azodicarboxylate.

Figure 2: The benzylic radical, generated by oxidant-mediated HAT, is intercepted by the azodicarboxylate electrophile.

Protocol: Cu-Catalyzed Benzylic Amination

Reference: Adapted from Kermani et al. (See Ref [2]).

-

Setup: In a flame-dried tube, combine ethylbenzene (1.0 mmol), diisopropyl azodicarboxylate (DIAD, 1.2 mmol), CuCl (5 mol%), and 1,10-phenanthroline (5 mol%).

-

Solvent: Add anhydrous acetonitrile (3 mL).

-

Reaction: Heat to

under an argon atmosphere for 12 hours.-

Note: The color changes from green (Cu-complex) to brownish-red as the reaction progresses.

-

-

Workup: Cool to RT, dilute with EtOAc, wash with brine, and concentrate.

-

Purification: Silica gel chromatography (Hexane/EtOAc). The product is the N-substituted hydrazine dicarboxylate.

Module C: Heterocycle Construction (Indazoles)

N-substituted hydrazine carboxylates are privileged precursors for N-N bond-containing heterocycles. A classic application is the synthesis of 1H-indazoles via intramolecular cyclization of N-acyl-N'-substituted hydrazines.

Mechanism:

-

Condensation: Reaction of a 2-halo-benzaldehyde/ketone with a hydrazine carboxylate.

-

Cyclization: Copper-catalyzed intramolecular C-N bond formation (Ullmann-type) or nucleophilic aromatic substitution (

) if activating groups are present.

Experimental Workflow: Indazole Synthesis

-

Condensation: React 2-bromobenzaldehyde with

in EtOH (reflux, 2h) to form the hydrazone. -

Cyclization: Dissolve the hydrazone in DMSO. Add

(10 mol%), -

Result: Formation of N-Boc-1H-indazole. The Boc group can be thermally removed or cleaved with acid to yield the free indazole.

References

-

Lubell, W. D., et al. "Azapeptides as an Efficient Tool to Improve the Activity of Biologically Effective Peptides." Molecules, 2022.[2]

-

Kermani, E. T., et al. "Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds with dialkyl azodicarboxylates." New Journal of Chemistry, 2018.

-

Ma, D., et al. "CuI-catalyzed coupling of N-acyl-N′-substituted hydrazines with aryl iodides affords N-acyl-N′,N′-disubstituted hydrazines regioselectively."[2] Organic Letters, 2012.[2]

-

Meanwell, N. A., et al. "Electrophilic amination of β-homoenolates derived from aryl- and alkyl-substituted cyclopropanols."[2] Journal of Organic Chemistry, 2022.[2]

-

Haley, M. M., et al. "Coarctate cyclization reactions: a primer." Chemical Communications, 2021.

Sources

Unlocking Molecular Control: The Profound Influence of Steric Hindrance in 2,6-Dimethylphenyl Systems

An In-Depth Technical Guide:

Abstract

The 2,6-dimethylphenyl group, often referred to as the xylyl or DMP moiety, is a cornerstone in modern chemistry, employed to exert precise control over molecular architecture and reactivity. Its defining characteristic—two ortho-methyl groups—imparts significant and predictable steric hindrance that has profound implications for reaction kinetics, conformational stability, and supramolecular interactions. This guide provides an in-depth exploration of these steric effects, moving from fundamental principles to their practical applications in catalyst design and drug development. We will dissect the causality behind the unique behavior of these compounds, detail robust experimental protocols for their characterization, and present a forward-looking perspective for researchers, scientists, and drug development professionals.

The Foundational Principle: Steric Hindrance and the 2,6-Dimethylphenyl Moiety

Steric hindrance is a non-bonding interaction that arises when the size of atoms or groups within a molecule prevents chemical reactions or influences conformational preferences.[1][2] It is a repulsive force, a consequence of overlapping electron clouds when atoms are brought too close together. While often seen as an obstacle, steric hindrance is a powerful tool for rational design when wielded intentionally.

The 2,6-dimethylphenyl group serves as a classic exemplar of controlled steric bulk. The two methyl groups flanking the point of attachment (ipso-carbon) create a congested environment, effectively shielding the substituent and restricting free rotation around the aryl-substituent single bond. This simple structural motif has far-reaching consequences that dictate the molecule's three-dimensional shape and its interaction with other chemical species.

Caption: Steric shielding of a reactive center (X) by ortho-methyl groups.

Conformational Consequences: Restricted Rotation and Atropisomerism

The most direct consequence of the steric clash between the ortho-methyl groups and the attached substituent is the imposition of a significant energy barrier to rotation around the C(aryl)-X bond.[3] This restricted rotation is a defining feature of 2,6-disubstituted phenyl systems.

When the rotational barrier is sufficiently high (typically > 20-23 kcal/mol), the interconversion between rotational isomers (rotamers) becomes slow enough at room temperature to allow for their isolation.[4] If the molecule lacks internal planes of symmetry, these stable rotamers exist as non-superimposable mirror images, a phenomenon known as atropisomerism .[5][6] These atropisomers are a form of axial chirality and can exhibit distinct chemical and biological properties.[7]

The magnitude of the rotational barrier is influenced by the size of the substituent on the phenyl ring and any "buttressing effects" from adjacent groups.[3] For example, in N-(2,6-dimethylphenyl)amides, the orientation of the amide group relative to the phenyl ring is severely restricted, leading to distinct, high-energy transition states for rotation.[8][9]

Table 1: Representative Dihedral Angles in 2,6-Dimethylphenyl Compounds

| Compound | Moiety Investigated | Dihedral Angle with Phenyl Ring | Reference |

| N′-(2,6-Dimethylphenyl)-N-phenylmethanimidamide[10][11] | 2,6-Dimethylphenyl group | 85.3° | [10][11] |

| N-(2,6-Dimethylphenyl)maleamic acid (Molecule 1)[8] | Amido group (-NHCO-) | 80.5° | [8] |

| N-(2,6-Dimethylphenyl)maleamic acid (Molecule 2)[8] | Amido group (-NHCO-) | 64.0° | [8] |

| 2-Chloro-N-(2,6-dimethylphenyl)acetamide[9] | Amide plane | 76.5° | [9] |

This data, derived from X-ray crystallography, quantitatively demonstrates how the steric bulk forces the attached functional groups into a twisted, non-coplanar orientation with the phenyl ring.

Caption: Atropisomerism in a biaryl system due to hindered rotation.

Characterization Techniques: Quantifying Steric Effects

Elucidating the structural and dynamic consequences of steric hindrance requires a combination of spectroscopic and analytical techniques.

Single-Crystal X-ray Diffraction

X-ray crystallography provides unambiguous, high-resolution data on the solid-state conformation of a molecule.[12] It allows for the precise measurement of bond lengths, bond angles, and, most importantly for this topic, the dihedral angles that quantify the twist induced by the 2,6-dimethylphenyl group.[8][10][11] This technique is the gold standard for visualizing the static picture of steric congestion.

Protocol: General Workflow for Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow suitable single crystals of the 2,6-dimethylphenyl compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). Crystals should be of suitable size (e.g., 0.2-0.4 mm) and quality.[12]

-

Crystal Mounting: Select and mount a high-quality crystal on a goniometer head.

-

Data Collection: Perform diffraction measurements using a diffractometer, typically with Mo Kα radiation.[12] Data are collected over a range of angles at a controlled temperature (e.g., 100 K or 296 K) to minimize thermal motion.[10][11]

-

Structure Solution and Refinement: Process the collected diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and displacement parameters against the experimental data to achieve a final, accurate molecular structure.

-

Data Analysis: Analyze the refined structure to extract key geometric parameters, including the dihedral angle between the phenyl ring and the substituent plane, and identify any significant intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the dynamic effects of restricted rotation in solution.[13] Variable Temperature NMR (VT-NMR) is particularly crucial for measuring rotational energy barriers.[14] As a sample is cooled, the rate of rotation around the C-X bond slows. If the rotation is slow enough on the NMR timescale, separate signals for the chemically distinct environments in the frozen conformers may be observed. The temperature at which these signals coalesce can be used to calculate the free energy of activation (ΔG‡) for the rotational process.

Furthermore, the steric compression exerted by the ortho-methyl groups can cause significant downfield shifts in the ¹H NMR spectra of nearby protons due to van der Waals repulsion, an effect that can aid in conformational analysis.[15]

Sources

- 1. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 3. researchgate.net [researchgate.net]

- 4. dspace.library.uu.nl [dspace.library.uu.nl]

- 5. Atropisomers: things are tight, single bond won’t rotate – Chiralpedia [chiralpedia.com]

- 6. stereoelectronics.org [stereoelectronics.org]

- 7. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-(2,6-Dimethylphenyl)maleamic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. journals.iucr.org [journals.iucr.org]

- 11. journals.iucr.org [journals.iucr.org]

- 12. ijirset.com [ijirset.com]

- 13. research.aston.ac.uk [research.aston.ac.uk]

- 14. asianpubs.org [asianpubs.org]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Decomposition Products of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the potential decomposition products of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate, a key intermediate in various synthetic pathways. Understanding the stability of this compound and the identity of its degradation products is critical for ensuring the quality, safety, and efficacy of downstream applications, particularly in drug development. This document outlines the probable hydrolytic, oxidative, and thermal decomposition pathways, identifies the likely degradation products based on mechanistic principles and data from analogous structures, and provides detailed analytical methodologies for their detection and quantification.

Introduction: The Significance and Stability of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate

Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate is a substituted hydrazine derivative of significant interest in organic synthesis. Its structural features, including the reactive hydrazine moiety, the sterically hindered 2,6-dimethylphenyl group, and the carbazate functionality, make it a versatile building block. However, the inherent reactivity of the hydrazine group also renders the molecule susceptible to degradation under various conditions, including exposure to moisture, oxygen, and elevated temperatures. The formation of degradation products can have a profound impact on reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and potentially introduce toxicological concerns. Therefore, a thorough understanding of its decomposition pathways is paramount for process optimization, stability testing, and regulatory compliance.

Predicted Decomposition Pathways and Products

Based on the chemical structure of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate, three primary degradation pathways are anticipated: hydrolysis, oxidation, and thermal decomposition.

Hydrolytic Degradation

The ester and carbazate linkages in Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate are susceptible to hydrolysis, particularly under acidic or basic conditions.

-

Pathway 1: Hydrolysis of the Carbazate Linkage: This is a likely primary degradation pathway, leading to the cleavage of the N-N bond and the ester group.

The predicted products of hydrolytic degradation are:

-

2,6-Dimethylaniline: A primary aromatic amine that can be further degraded.

-

Ethyl Carbazate: This can further hydrolyze to hydrazine, ethanol, and carbon dioxide.

-

Hydrazine: A highly reactive and toxic compound.

-

Ethanol

-

Carbon Dioxide

Caption: Proposed Hydrolytic Decomposition Pathway.

Oxidative Degradation

The hydrazine moiety is prone to oxidation, which can be initiated by atmospheric oxygen, residual peroxides, or metal ions. Oxidation can lead to the formation of a variety of products through radical intermediates.

-

Pathway 2: Oxidation of the Hydrazine Moiety: This pathway can result in the cleavage of the N-N bond and modification of the aromatic ring.

The predicted products of oxidative degradation include:

-

2,6-Dimethylphenol: Formed through oxidation of 2,6-dimethylaniline, a potential hydrolysis product.[1][2][3][4]

-

2,6-Dimethylnitrobenzene: Another oxidation product of 2,6-dimethylaniline.[1][2][3][4]

-

2,6-Dimethylbenzoquinone: A further oxidation product.[1][2][3][4]

-

Azoxybenzene derivative: From the coupling of two oxidized hydrazine molecules.

-

Various short-chain organic acids: Resulting from the breakdown of the aromatic ring under aggressive oxidative conditions.[1][2][3][4]

Caption: Proposed Oxidative Decomposition Pathways.

Thermal Degradation

Elevated temperatures can provide sufficient energy to cleave the weakest bonds in the molecule, primarily the N-N and N-C bonds.

-

Pathway 3: Thermal Cleavage: This can lead to a complex mixture of products depending on the temperature and atmosphere.

The predicted products of thermal degradation are:

-

2,6-Dimethylaniline: From N-N bond cleavage.

-

Ethyl carbazate radical: Which can undergo further reactions.

-

Decarboxylation products: Loss of the ethoxycarbonyl group as carbon dioxide and ethane.

-

Products of radical recombination.

Analytical Methodologies for Decomposition Product Analysis

A combination of chromatographic techniques is recommended for the separation and identification of the potential decomposition products. Forced degradation studies should be performed to generate these products and validate the analytical methods.[5]

High-Performance Liquid Chromatography (HPLC) Method

HPLC coupled with UV and mass spectrometric detection (LC-MS) is a powerful tool for the analysis of the predicted degradation products.

Experimental Protocol: HPLC-UV/MS

-

Sample Preparation:

-

Accurately weigh and dissolve the sample of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate in a suitable solvent (e.g., acetonitrile/water mixture).

-

For forced degradation studies, subject the sample to acidic, basic, oxidative, and thermal stress conditions.

-

Acidic: 0.1 M HCl at 60°C for 24 hours.

-

Basic: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: Heat the solid sample at 105°C for 24 hours.

-

-

Neutralize the acidic and basic samples before injection.

-

Filter all samples through a 0.45 µm syringe filter.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate polar and non-polar analytes (e.g., 10% B to 90% B over 30 minutes).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection:

-

UV/Vis Diode Array Detector (DAD) scanning from 200-400 nm.

-

Mass Spectrometer (ESI in positive and negative ion modes).

-

-

Data Presentation: Expected HPLC Retention Behavior

| Compound | Expected Retention Time |

| Hydrazine | Very Early (highly polar) |

| Ethyl Carbazate | Early |

| 2,6-Dimethylaniline | Mid-eluting |

| Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate | Late-eluting |

| 2,6-Dimethylphenol | Mid- to late-eluting |

| 2,6-Dimethylnitrobenzene | Late-eluting |

| 2,6-Dimethylbenzoquinone | Mid- to late-eluting |

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is suitable for the analysis of the more volatile and thermally stable degradation products. Derivatization may be necessary for polar compounds like hydrazine and 2,6-dimethylaniline to improve their chromatographic behavior.

Experimental Protocol: GC-MS

-

Sample Preparation and Derivatization:

-

Extract the aqueous samples from the forced degradation studies with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic extract over anhydrous sodium sulfate and concentrate.

-

Derivatization (optional but recommended for amines and hydrazines): To an aliquot of the extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

-

-

GC-MS Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

-

Caption: General Analytical Workflow for Decomposition Product Analysis.

Conclusion

The stability of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate is a critical consideration in its application. This guide has outlined the most probable decomposition pathways—hydrolysis, oxidation, and thermal degradation—and identified the likely resulting products. The primary decomposition products are expected to be 2,6-dimethylaniline and ethyl carbazate, with further degradation leading to a range of other compounds including substituted phenols, nitrobenzenes, and quinones. The provided analytical methodologies, utilizing HPLC-UV/MS and GC-MS, offer a robust framework for the identification and quantification of these potential impurities. A thorough understanding and control of these degradation pathways are essential for ensuring the quality and safety of products derived from this important synthetic intermediate.

References

-

Kinetics of 2,6-dimethylaniline degradation by electro-Fenton process. Journal of Hazardous Materials. [Link]

-

Chemical oxidation of 2,6-dimethylaniline in the fenton process. Environmental Science & Technology. [Link]

-

Oxidation of 2,6-dimethylaniline by the fluidized-bed Fenton process. Reaction Kinetics, Mechanisms and Catalysis. [Link]

-

Chemical Oxidation of 2,6-Dimethylaniline in the Fenton Process. ACS Publications. [Link]

-

Chemical Oxidation of 2,6-dimethylaniline in the Fenton Process. PubMed. [Link]

-

Decarboxylative hydrazination of unactivated carboxylic acids by cerium photocatalysis. Chemical Communications. [Link]

-

A Practical Oxidative Method for the Cleavage of Hydrazide N N Bonds. ResearchGate. [Link]

-

Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. PMC. [Link]

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical Quality Assurance. [Link]

-

Electrochemical deamination functionalization via C–N bond cleavage and radical formation. Royal Society of Chemistry. [Link]

-

Palladium-Catalyzed C–C Bond Formation of Arylhydrazines with Olefins via Carbon–Nitrogen Bond Cleavage. Organic Letters. [Link]

-

Nitrogen-nitrogen bond cleavage catalyzed by ruthenium complexes. Arkivoc. [Link]

-

Enhanced Degradation and the Comparative Fate of Carbamate Insecticides in Soil. Journal of Agricultural and Food Chemistry. [Link]

-

Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology. [Link]

-

Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry. [Link]

-

Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals. Physical Chemistry Chemical Physics. [Link]

-

Harnessing the versatility of hydrazones through electrosynthetic oxidative transformations. Beilstein Journal of Organic Chemistry. [Link]

-

Discovery of carbamate degrading enzymes by functional metagenomics. PMC. [Link]

-

Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. Jefferson Digital Commons. [Link]

-

Decarboxylation. Wikipedia. [Link]

-

Direct Decarboxylative Functionalization of Carboxylic Acids via O H Hydrogen Atom Transfer. PMC. [Link]

- Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts.

- Stabilized phenyl-hydrazine.

-

The Decarboxylation of Carboxylic Acids and Their Salts. Chemistry LibreTexts. [Link]

-

NIS-Mediated Oxidation of Hydrazones: A Rapid Access to Fused-Lactones and Tosylhydrazides. ResearchGate. [Link]

-

Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. PubMed. [Link]

-

2,6-Dimethylphenylhydrazine hydrochloride. PubChem. [Link]

-

Interaction of Ethylacetoacetate and Phenylhydrazine Hydrochloride with 1-Hydroxy-Naphthylstyryl-2-Ketones and I. Zenodo. [Link]

-

Oxidation of Nonactivated Anilines to Generate N-Aryl Nitrenoids. Organic Chemistry Portal. [Link]

- Method for preparing 3,4-dimethyl phenylhydrazine.

-

Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]

-

Unraveling the structure–property relationships in fluorescent phenylhydrazones: the role of substituents and molecular intera. RSC Publishing. [Link]

-

Green solvent screening in the hydrolysis of ethyl cis 2-aminocyclohexanecarboxylate (8) a in organic media.. ResearchGate. [Link]

-

Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper. NSF PAR. [Link]

-

Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PMC. [Link]

-

Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. MDPI. [Link]

-